[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol

Catalog No.
S3335047
CAS No.
1261235-70-4
M.F
C13H17Cl2NO
M. Wt
274.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol

CAS Number

1261235-70-4

Product Name

[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanol

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18

InChI

InChI=1S/C13H17Cl2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2

InChI Key

BQAILLXPFQMCTH-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CO)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC(=C(C=C2)Cl)Cl
  • PubChem Entry

    A search for the compound on PubChem, a public database of chemical information, reveals an entry for 1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol (CID 60137750) but does not provide details on its use in scientific research [].

  • Limited Commercial Availability

    Providers like Biosynth and JKChemical offer similar compounds but not 1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol itself, suggesting it might be a niche molecule or under development [, ].

Further Exploration:

Given the lack of information on established research applications, here are some potential areas where 1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol could be investigated:

  • Medicinal Chemistry

    The structure of the molecule incorporates a piperidine ring, a common scaffold in many drugs. Research might explore its potential as a lead compound for developing new medications.

  • Material Science

    The presence of the benzyl group and the alcohol functionality could provide interesting properties for applications in polymer chemistry or material science.

The compound [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is a synthetic organic molecule characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxymethyl group. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry. The presence of the dichloro substituents on the benzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

, primarily mediated by enzymes. These reactions include:

  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid, potentially altering the compound's reactivity and biological activity.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Conjugation Reactions: The compound may undergo conjugation with other biomolecules, influencing its pharmacokinetics and pharmacodynamics.

The biological activity of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol has been explored through various studies. It is known to exhibit:

  • Antidepressant Effects: Similar compounds have shown potential in modulating neurotransmitter systems, which may indicate similar effects for this compound.
  • Antimicrobial Properties: The presence of halogen atoms often correlates with increased antimicrobial activity in related compounds.
  • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .

Several synthetic routes can be employed to produce [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol, including:

  • Starting from Piperidine: The synthesis may begin with piperidine, followed by alkylation with 3,4-dichlorobenzyl chloride in the presence of a base.
  • Reduction Reactions: The introduction of the hydroxymethyl group can be achieved through reduction of an appropriate carbonyl precursor using reducing agents such as lithium aluminum hydride or borane.
  • Multi-Step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups.

The compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antidepressants or antimicrobial agents.
  • Research Tool: It can be used in studies aimed at understanding the structure-activity relationship of similar compounds.
  • Chemical Probes: Its unique structure makes it suitable for probing biological pathways or mechanisms in cellular systems.

Interaction studies involving [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol focus on its binding affinity and efficacy towards various biological targets:

  • Receptor Binding Studies: Investigating its interaction with neurotransmitter receptors could elucidate its potential antidepressant effects.
  • Enzyme Inhibition Studies: Examining its ability to inhibit specific enzymes involved in metabolic pathways could provide insights into its pharmacological profile .

Several compounds share structural similarities with [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol, including:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chlorobenzyl)-piperidin-2-olChlorobenzyl group instead of dichlorobenzylPotentially lower lipophilicity
1-(4-Fluorobenzyl)-piperidin-2-olFluorobenzyl substitutionDifferent electronic properties affecting activity
1-(3-Methylbenzyl)-piperidin-2-olMethylbenzyl groupVariation in steric hindrance

These compounds highlight the uniqueness of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol, particularly concerning its dichlorinated structure which may enhance its biological interactions compared to others.

The systematic development of dichlorobenzyl-substituted piperidine derivatives has revealed significant structure-activity relationships that depend critically on the positional arrangement of chlorine substituents on the benzyl aromatic ring [1] [2] [3]. The target compound [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol represents a specific structural motif within this class, distinguished by its meta-para dichlorosubstitution pattern and the positioning of the hydroxymethyl group at the 2-position of the piperidine ring [1].

Comparative analysis of positional isomers demonstrates that the 3,4-dichlorobenzyl substitution pattern offers distinct advantages over alternative arrangements [2] [4]. The 2,4-dichlorobenzyl analog, represented by the compound with Chemical Abstracts Service number 415712-00-4, shares the same molecular formula C13H17Cl2NO and molecular weight of 274.18 grams per mole but exhibits markedly different binding characteristics [2] [3]. The ortho-chlorine substitution in the 2,4-isomer creates significant steric hindrance that restricts optimal receptor interactions, whereas the 3,4-pattern maintains favorable electronic properties while minimizing steric clashes [5] [6].

Table 1: Dichlorobenzyl-substituted Piperidine Derivatives - Structural Comparison

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
3,4-Dichlorobenzyl piperidine-2-methanol (target)1261235-70-4C13H17Cl2NO274.193,4-dichloro substitution, 2-hydroxymethyl position
2,4-Dichlorobenzyl piperidine-2-methanol415712-00-4C13H17Cl2NO274.182,4-dichloro substitution, 2-hydroxymethyl position
2,4-Dichlorobenzyl piperidine-4-methanol1261235-02-2C13H17Cl2NO274.182,4-dichloro substitution, 4-hydroxymethyl position
3-Chlorobenzyl piperidine-3-methanol415714-07-7C13H18ClNO239.74Single chloro at position 3, 3-hydroxymethyl

The electronic effects of dichlorine substitution patterns significantly influence molecular recognition properties [5] [7]. The 3,4-dichlorobenzyl arrangement provides optimal electron-withdrawing characteristics that enhance binding affinity through strengthened halogen bonding interactions with target proteins [5] [8]. Research on similar chlorinated aromatic systems has demonstrated that meta-para dichlorosubstitution can improve potency by factors exceeding 100-fold compared to unsubstituted analogs [5].

Molecular dynamics simulations of dichlorobenzyl piperidine derivatives reveal that the 3,4-substitution pattern maintains favorable conformational stability while preserving the flexibility necessary for induced-fit binding mechanisms [9] [10]. The dihedral angle between the dichlorobenzyl ring and the piperidine nitrogen typically ranges from 60 to 75 degrees, optimizing van der Waals interactions within hydrophobic binding pockets [11] [12].

The 2,6-dichlorobenzyl isomer represents the opposite extreme, where dual ortho-substitution creates excessive steric hindrance that severely compromises binding affinity [13]. This pattern results in restricted rotation around the nitrogen-benzyl bond and forces the aromatic ring into suboptimal orientations for receptor engagement [14] [12].

Hydroxymethyl group position effects on molecular conformation and target engagement

The positioning of the hydroxymethyl group within the piperidine ring system exerts profound effects on molecular conformation and subsequent target engagement capabilities [15] [16] [17]. The 2-position hydroxymethyl substitution in [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol creates a unique conformational constraint that distinguishes it from analogs substituted at the 3- or 4-positions [16] [18].

Conformational analysis reveals that the 2-hydroxymethyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial strain interactions [16] [19]. This positional preference results from the alpha-effect of the adjacent nitrogen atom, which creates an energetic penalty of 1.5 to 3.2 kilocalories per mole for axial conformations [16]. The restricted conformational flexibility enhances binding selectivity by reducing entropy loss upon target engagement [15] [17].

Table 2: Hydroxymethyl Group Position Effects on Molecular Conformation

Hydroxymethyl PositionPreferred Chair OrientationConformational FlexibilityImpact on Target EngagementEnergetic Penalty (kcal/mol)
Position 2 (α to nitrogen)Equatorial (minimizes 1,3-diaxial strain)Restricted (α-effect, adjacent to N)High (conformational constraint enhances selectivity)1.5-3.2 (axial conformation)
Position 3 (β to nitrogen)Equatorial (standard preference)Moderate (β-position effects)Moderate (balanced flexibility/constraint)0.5-1.1 (axial conformation)
Position 4 (γ to nitrogen)Equatorial (standard preference)High (distant from N-atom effects)Variable (high flexibility may reduce selectivity)0.3-0.7 (axial conformation)

Nuclear magnetic resonance studies of 2-hydroxymethyl piperidine derivatives demonstrate characteristic coupling patterns that confirm the preferred equatorial orientation [20] [17]. Large coupling constants between adjacent protons (typically 10.0 to 10.8 Hertz) indicate trans-diequatorial arrangements, while Nuclear Overhauser Enhancement Spectroscopy reveals specific spatial relationships that stabilize the chair conformation [17].

The hydroxymethyl group at the 2-position engages in intramolecular hydrogen bonding with the nitrogen lone pair, creating additional conformational stability [18]. This interaction is absent in 3- and 4-substituted analogs, contributing to the unique binding profile of the 2-substituted derivative [15] [20]. Quantum mechanical calculations using density functional theory methods predict binding energy differences of 2 to 4 kilocalories per mole between positional isomers, primarily attributed to these conformational effects [21] [22].

Crystal structure analyses of related 2-hydroxymethyl piperidine compounds confirm the theoretical predictions, showing piperidine rings in chair conformations with equatorially oriented hydroxymethyl substituents [18]. The hydroxyl group typically maintains hydrogen bonding contacts that extend the molecular recognition surface and provide additional binding interactions with target proteins [23] [6].

Aromatic substituent variations and their impact on receptor binding kinetics

The systematic variation of aromatic substituents on the benzyl moiety of piperidine derivatives reveals critical structure-kinetics relationships that govern receptor binding dynamics [24] [25] [26]. The dichlorobenzyl substitution pattern in [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol optimizes both association and dissociation kinetics through specific molecular interactions [8] [27].

Halogen substitution effects on receptor binding kinetics demonstrate position-dependent variations that significantly impact pharmacological profiles [8] [27]. The 3,4-dichlorobenzyl pattern provides enhanced binding affinity while maintaining favorable kinetic properties, contrasting with ortho-substituted analogs that exhibit slower association rates due to steric hindrance [26] [8].

Table 3: Aromatic Substituent Variations and Predicted Receptor Binding Effects

Substitution PatternElectronic EffectsSteric ImpactExpected Binding AffinityKinetic Residence Time
3,4-DichlorobenzylStrong electron-withdrawing (meta-para dichloro)Moderate steric hindranceHigh (balanced electronic/steric effects)Moderate to Long
2,4-DichlorobenzylModerate electron-withdrawing (ortho-para dichloro)High steric hindrance (ortho effect)Moderate (steric limitation)Extended
2,6-DichlorobenzylStrong electron-withdrawing (ortho-ortho dichloro)Very high steric hindrance (dual ortho effect)Low (excessive steric hindrance)Very Extended
3-ChlorobenzylModerate electron-withdrawing (meta chloro)Low steric hindranceModerate (single electron-withdrawing group)Short to Moderate
4-ChlorobenzylModerate electron-withdrawing (para chloro)Minimal steric hindranceModerate (single electron-withdrawing group)Short to Moderate

Molecular docking studies reveal that dichlorobenzyl substituents engage in specific halogen bonding interactions with amino acid residues in target binding sites [4] [5]. The chlorine atoms can form favorable contacts with serine, threonine, and tyrosine residues, with binding energies ranging from 2 to 4 kilocalories per mole per interaction [5] [6]. These interactions contribute to both binding affinity and kinetic stability of the receptor-ligand complex [28] [8].

The kinetic residence time of dichlorobenzyl piperidine derivatives varies significantly with substitution pattern [8] [27]. Compounds with 2,4-dichlorobenzyl substitution exhibit residence times exceeding 300 minutes, attributed to slow dissociation rates caused by tight binding within constrained receptor pockets [8]. In contrast, the 3,4-dichlorobenzyl pattern maintains optimal kinetic balance with residence times typically ranging from 60 to 120 minutes [26] [27].

Aromatic ring interactions extend beyond simple halogen bonding to include pi-pi stacking and cation-pi interactions with aromatic amino acid residues [6] [28]. The electron-deficient nature of dichlorobenzyl rings enhances these interactions compared to unsubstituted benzyl analogs, contributing to improved binding selectivity and reduced off-target effects [29] [6].

Structure-kinetics relationship analysis demonstrates that electron-withdrawing substituents generally enhance binding affinity but may also increase kinetic residence time beyond optimal therapeutic windows [29] [8]. The 3,4-dichlorobenzyl substitution pattern represents an optimal balance, providing sufficient electron withdrawal for enhanced binding while avoiding the excessive kinetic constraints associated with ortho-substituted analogs [5] [27].

XLogP3

3.2

Sequence

X

Dates

Last modified: 08-19-2023

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